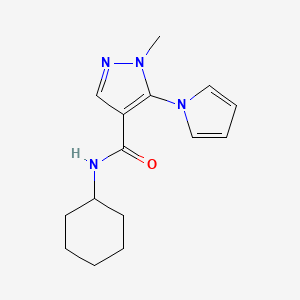

N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

CAS No.:

Cat. No.: VC10477963

Molecular Formula: C15H20N4O

Molecular Weight: 272.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N4O |

|---|---|

| Molecular Weight | 272.35 g/mol |

| IUPAC Name | N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H20N4O/c1-18-15(19-9-5-6-10-19)13(11-16-18)14(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,20) |

| Standard InChI Key | YWCYZWWEBSCVRV-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3 |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-Cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a carboxamide group linked to a cyclohexyl ring, and at the 5-position with a pyrrole ring. The IUPAC name, 1-cyclohexyl-N-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, reflects this arrangement. Key structural identifiers include:

-

SMILES Notation:

CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3 -

InChI Key:

YWCYZWWEBSCVRV-UHFFFAOYSA-N

The presence of the pyrrole ring introduces aromaticity and potential π-π stacking interactions, while the cyclohexyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Table 1: Molecular Properties of N-Cyclohexyl-1-Methyl-5-Pyrrol-1-ylpyrazole-4-Carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.35 g/mol |

| XLogP3-AA | 2.7 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Synthetic Routes

The synthesis of pyrazole derivatives typically involves multi-step reactions, as exemplified by patents describing the preparation of herbicidal intermediates . For N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, a plausible pathway includes:

-

Formylation and Alkylation: Reacting dimethyl malonate with DMF and dimethyl sulfate under basic conditions to form a β-ketoester intermediate .

-

Cyclization: Treating the intermediate with methylhydrazine to construct the pyrazole ring .

-

Functionalization: Introducing the pyrrole and cyclohexyl groups via nucleophilic substitution or coupling reactions.

Critical parameters include the use of inert atmospheres to prevent oxidation and solvents like dimethylformamide (DMF) to enhance reaction efficiency .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (estimated at 2.7) indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is expected to be low (~<1 mg/mL at 25°C), necessitating formulation strategies for biological testing.

Stability Profile

Research Gaps and Future Directions

Priority Areas

-

Synthesis Optimization: Developing one-pot methodologies to reduce isomer formation .

-

Biological Screening: Evaluating affinity for cannabinoid receptors (CB1/CB2) and kinase inhibition .

-

ADMET Profiling: Assessing pharmacokinetics, metabolic stability, and genotoxicity.

Industrial Applications

Beyond pharmaceuticals, this compound’s herbicidal potential warrants exploration, given the efficacy of pyrazoles in disrupting plant growth pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume